[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a phosphatidylcholine, a type of glycerophospholipid. Phosphatidylcholines are essential components of cell membranes and play a crucial role in cellular signaling and metabolism. This specific compound consists of a saturated fatty acid chain with 20 carbon atoms (20:0) and a polyunsaturated fatty acid chain with 22 carbon atoms and five cis double bonds at positions 7, 10, 13, 16, and 19 (22:5(7Z,10Z,13Z,16Z,19Z)).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerol with the respective fatty acids The process begins with the protection of the hydroxyl groups of glycerol, followed by the selective esterification of the fatty acids at the sn-1 and sn-2 positions
Industrial Production Methods
Industrial production of phosphatidylcholines often involves the extraction and purification from natural sources such as egg yolk or soybeans. The extracted phospholipids are then subjected to enzymatic or chemical modification to achieve the desired fatty acid composition.
Chemical Reactions Analysis
Types of Reactions
[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The polyunsaturated fatty acid chain is susceptible to oxidation, leading to the formation of hydroperoxides and other oxidative products.
Hydrolysis: Phospholipases can hydrolyze the ester bonds, releasing free fatty acids and lysophosphatidylcholine.
Substitution: The phosphorylcholine moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, ozone, and free radicals.
Hydrolysis: Phospholipases such as phospholipase A2 are commonly used for hydrolysis.
Substitution: Reagents such as alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and lysophosphatidylcholine.
Substitution: Various substituted phosphatidylcholines depending on the reagent used.
Scientific Research Applications
[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and membrane dynamics.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential therapeutic effects in conditions such as cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the formulation of liposomes for drug delivery and as an emulsifier in food and cosmetic products.
Mechanism of Action
The mechanism of action of [(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The polyunsaturated fatty acid chain can modulate the activity of membrane-bound enzymes and receptors, affecting various cellular processes such as inflammation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
PC(225(4Z,7Z,10Z,13Z,16Z)/P-160): Contains a plasmalogen moiety instead of a saturated fatty acid chain.
PC(225(7Z,10Z,13Z,16Z,19Z)/161(9Z)): Contains a monounsaturated fatty acid chain instead of a saturated fatty acid chain.
PC(160/225(7Z,10Z,13Z,16Z,19Z)): Contains a shorter saturated fatty acid chain.
Uniqueness
[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific combination of a saturated fatty acid chain and a highly unsaturated fatty acid chain. This unique structure imparts distinct biophysical properties to the compound, influencing its behavior in biological membranes and its interactions with other biomolecules.
Properties
Molecular Formula |
C50H90NO8P |
---|---|
Molecular Weight |
864.2 g/mol |
IUPAC Name |
[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C50H90NO8P/c1-6-8-10-12-14-16-18-20-22-24-25-27-29-31-33-35-37-39-41-43-50(53)59-48(47-58-60(54,55)57-45-44-51(3,4)5)46-56-49(52)42-40-38-36-34-32-30-28-26-23-21-19-17-15-13-11-9-7-2/h8,10,14,16,20,22,25,27,31,33,48H,6-7,9,11-13,15,17-19,21,23-24,26,28-30,32,34-47H2,1-5H3/b10-8-,16-14-,22-20-,27-25-,33-31-/t48-/m1/s1 |
InChI Key |
SGYNBRXEOXADHS-CIUHTZMDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC=CCC=CCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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